Home > Products > Screening Compounds P119681 > D-Valsartan Benzyl Ester
D-Valsartan Benzyl Ester -

D-Valsartan Benzyl Ester

Catalog Number: EVT-8932528
CAS Number:
Molecular Formula: C31H35N5O3
Molecular Weight: 525.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

D-Valsartan Benzyl Ester is synthesized from Valsartan through various chemical processes. As a member of the angiotensin II receptor antagonists, it functions by blocking the action of angiotensin II, a hormone that can constrict blood vessels and increase blood pressure. This classification places it among essential medications for managing high blood pressure and related cardiovascular conditions .

Synthesis Analysis

Methods and Technical Details

The synthesis of D-Valsartan Benzyl Ester typically involves several key steps:

  1. Starting Materials: The synthesis begins with 2'-tetrazolylbiphenyl-4-carbaldehyde and (L)-valine benzyl ester hydrochloride.
  2. Reduction: The reaction is facilitated by sodium cyanoborohydride, yielding N-[(2'-tetrazolylbiphenyl-4-yl)-methyl]-(L)-valine benzyl ester.
  3. Acylation: This intermediate is then acylated using valeryl chloride to form the desired benzyl ester.
  4. Hydrogenation: Finally, the benzyl ester group is removed through catalytic hydrogenation to yield Valsartan .

This multi-step process ensures high purity and yield of the final product, making it suitable for pharmaceutical applications.

Molecular Structure Analysis

Structure and Data

The molecular structure of D-Valsartan Benzyl Ester can be represented as follows:

  • Molecular Formula: C31H35N5O3
  • Molecular Weight: 525.65 g/mol

The compound features a biphenyl structure with a tetrazole ring, which contributes to its pharmacological activity. The presence of the benzyl group enhances its lipophilicity, aiding in absorption .

Chemical Reactions Analysis

Reactions and Technical Details

D-Valsartan Benzyl Ester undergoes several chemical reactions during its synthesis and application:

  1. Hydrogenation: The removal of the benzyl ester group involves hydrogenation, typically using palladium on carbon as a catalyst.
  2. Acid-Base Reactions: The compound can participate in acid-base reactions due to the presence of functional groups such as carboxylic acids and amines.
  3. Nucleophilic Substitution: The structure allows for nucleophilic substitution reactions, particularly at the carbon atoms adjacent to electronegative atoms .

These reactions are critical for both its synthesis and potential modifications in pharmaceutical formulations.

Mechanism of Action

Process and Data

D-Valsartan Benzyl Ester functions primarily as an antagonist of angiotensin II receptors (AT1). Its mechanism involves:

Clinical studies have demonstrated its efficacy in reducing blood pressure and improving heart function in patients with heart failure.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: D-Valsartan Benzyl Ester is typically a white to off-white crystalline powder.
  • Solubility: It is soluble in organic solvents such as ethanol and methanol but has limited solubility in water.

Chemical Properties

  • Stability: The compound exhibits stability under standard storage conditions but may degrade under extreme pH or temperature variations.
  • Reactivity: It can react with strong acids or bases, which may affect its pharmacological properties .

These properties are crucial for formulation development in pharmaceutical applications.

Applications

Scientific Uses

D-Valsartan Benzyl Ester is primarily used in:

  • Pharmaceutical Development: As an intermediate in synthesizing Valsartan and other antihypertensive agents.
  • Research Applications: Investigating the pharmacodynamics of angiotensin receptor blockers in various cardiovascular studies.
  • Formulation Science: Enhancing drug formulations due to its improved solubility characteristics compared to Valsartan alone .
Introduction to D-Valsartan Benzyl Ester in Contemporary Pharmaceutical Synthesis

Role as a Key Synthetic Intermediate in Angiotensin II Receptor Antagonist Development

D-Valsartan Benzyl Ester occupies a pivotal position in synthetic pathways targeting the (R)-enantiomer of valsartan (designated Valsartan United States Pharmacopeia Related Compound A), which serves as both a critical reference impurity and a tool for mechanistic studies of angiotensin II receptor subtype 1 (AT1) antagonism [7] [10]. Its synthesis typically proceeds through multi-step sequences that exploit the benzyl group's orthogonal protecting functionality:

Synthetic Pathways and Strategic Protection:

  • Enantiospecific Assembly: The molecule is constructed using L-valine derivatives, where stereochemical preservation is achieved through N-acylation with valeryl chloride followed by N-alkylation using 4-bromobenzyl bromide. This sequence yields the advanced intermediate methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate, which subsequently undergoes pivotal cross-coupling reactions [9].
  • Cross-Coupling Methodologies: Modern approaches employ transition metal-catalyzed couplings to construct the critical biphenyl linkage. The Negishi coupling protocol demonstrates superior efficiency, wherein arylzinc species generated from 5-phenyl-1-trityl-1H-tetrazole (via ortho-metalation with n-butyllithium and transmetalation to zinc chloride) reacts with the bromo-intermediate under palladium catalysis (Q-phos/palladium acetate). This method achieves 80% yield in the biphenyl bond formation—markedly higher than traditional Suzuki-Miyaura approaches [9].
  • Benzyl Esterification: The methyl ester undergoes transesterification with benzyl alcohol or direct benzylation to install the acid-protecting group, producing D-Valsartan Benzyl Ester. This step enhances the intermediate's crystallinity and enables chromatographic purification prior to the final deprotection [2].

Table 1: Comparative Synthetic Methods for Key Intermediate Assembly

Synthetic StepReagents/ConditionsCatalyst SystemYield (%)Advantages
N-alkylationNaH, THF, refluxNone70Scalable, minimal epimerization
Negishi couplingn-BuLi, ZnCl₂, THF, 75°CPd(OAc)₂/Q-phos80Functional group tolerance
Suzuki-Miyaura couplingArylboronic acid, base, aqueous/organic solventPd(PPh₃)₄55-65Commercial reagent availability
Benzyl ester installationBnBr, K₂CO₃ or enzymatic transesterificationPhase-transfer catalyst85-92Enhanced crystallinity

Downstream Processing and Deprotection:The benzyl ester's strategic value manifests during the final catalytic hydrogenation step, where palladium-catalyzed hydrogenolysis simultaneously cleaves the benzyl protecting group and the trityl group on the tetrazole ring (if present), yielding the target (R)-valsartan. This one-pot deprotection exemplifies the group's orthogonal stability toward diverse reaction conditions encountered during synthesis [2] [6]. Crucially, the benzyl ester's lipophilic character improves the intermediate's solubility in organic solvents (ethyl acetate, toluene, dichloromethane), facilitating high-yield crystallizations that purge diastereomeric impurities prior to the final chiral separation. This purification leverage is particularly valuable given the stringent enantiopurity requirements (>99.5% ee) for angiotensin II receptor antagonists [6].

Purification Strategies:

  • Crystallization Optimization: Sequential crystallizations from toluene/hexane or ethyl acetate/hexane mixtures achieve >98.5% diastereomeric purity by exploiting differential solubility between the D- and L-enantiomer benzyl esters [2].
  • Chromatographic Resolution: Reverse-phase chromatography with acetonitrile/water gradients resolves process-related benzyl ester impurities, including des-valeryl and dimeric side products [6].

Table 2: Purification Strategies for D-Valsartan Benzyl Ester Intermediates

Purification MethodSolvent SystemKey ParametersPurity Outcome
CrystallizationToluene/n-hexane (1:3 v/v)Cooling rate -0.5°C/minute98.7% de
CrystallizationEthyl acetate/n-hexane (1:5 v/v)Seeding at 40°C99.1% de
ChromatographyAcetonitrile/water + 0.1% TFAC18 silica, 15 μm particle>99.0% (HPLC)
ExtractionDichloromethane/waterpH 3.0 adjustmentRemoves acidic impurities

Structural Significance in Valsartan Analogues and Impurity Profiling

The molecular architecture of D-Valsartan Benzyl Ester (C₃₁H₃₅N₅O₃) contains three pharmacologically significant domains: the benzyl-protected carboxylic acid, the sec-butyl side chain establishing chirality, and the biphenyltetrazole pharmacophore. This configuration serves as a diagnostic template for understanding structure-activity relationships (SAR) and impurity formation pathways in valsartan analogues [7] [10].

Stereochemical Analysis and Enantiomeric Control:

  • Chiral Center Configuration: The molecule features a single chiral carbon with (R)-configuration, derived from D-valine precursors. This stereocenter resides adjacent to the carbonyl group, rendering it susceptible to base-catalyzed racemization during synthesis—a critical parameter monitored via chiral HPLC (e.g., Chiralpak AD-H column with ethanol/heptane eluent) [7].
  • Benzyl Group Stereoelectronic Effects: The benzyl ester's bulkiness creates conformational restrictions that magnify chromatographic resolution differences between enantiomers compared to the free acid. This property enables precise quantification of the undesired L-enantiomer at levels as low as 0.05% during process analytical chemistry [6].

Table 3: Structural Characteristics of D-Valsartan Benzyl Ester and Related Compounds

Structural FeatureD-Valsartan Benzyl EsterValsartan (Active Form)Nitroso Impurity
Molecular FormulaC₃₁H₃₅N₅O₃C₂₄H₂₉N₅O₃C₂₆H₂₆N₆O₃
Molecular Weight525.64 g/mol435.52 g/mol470.52 g/mol
Chiral Centers1 (R-configuration)1 (S-configuration)1 (R-configuration)
Key Functional GroupsBenzyl ester, tetrazole, amideCarboxylic acid, tetrazole, amideNitroso, benzyl ester, tetrazole
Chromatographic (HPLC) Retention22.3 min (C18, MeCN:H₂O)8.7 min (C18, MeCN:H₂O)18.9 min (C18, MeCN:H₂O)

Impurity Profiling Applications:

  • N-Nitroso Derivatives: Under acidic conditions or in the presence of nitrite salts, the secondary amine in D-Valsartan Benzyl Ester undergoes nitrosation to generate N-Nitroso Valsartan Benzyl Ester (C₂₆H₂₆N₆O₃; MW 470.52 g/mol). This potent mutagen serves as a reference standard in nitrosamine risk assessments mandated by global regulatory agencies. Detection utilizes LC-MS/MS with transitions m/z 471→201 and 471→173, achieving limits of quantitation (LOQ) at 0.3 ppb [5].
  • Process-Related Impurities: The benzyl ester intermediate aids in characterizing:
  • Des-Benzyl Valsartan Ester: Formed via premature deprotection during synthesis (detectable by loss of m/z 91 in mass spectrometry).
  • Di-Benzyl Impurities: Resulting from O-alkylation side reactions during esterification.
  • Epimerized Congeners: Generated during basic hydrolysis steps, identifiable through chiral stationary phases [6].

Analytical Significance:The structural stability of D-Valsartan Benzyl Ester under accelerated degradation conditions (40°C/75% RH) provides validation models for forced degradation studies. Its well-defined NMR signatures (¹H NMR (DMSO-d₆): δ 7.54 (d, J = 6.8 Hz, 2H), 7.29 (d, J = 8.8 Hz, 2H), 5.01 (s, 2H), 4.13 (m, 1H)) enable quantitative impurity tracking without interference from valsartan's carboxylic acid proton exchanges. This facilitates precise method development for residual solvent analysis (toluene, n-hexane, ethyl acetate) in final API lots via gas chromatography with headspace sampling [2] [6].

Properties

Product Name

D-Valsartan Benzyl Ester

IUPAC Name

benzyl 3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate

Molecular Formula

C31H35N5O3

Molecular Weight

525.6 g/mol

InChI

InChI=1S/C31H35N5O3/c1-4-5-15-28(37)36(29(22(2)3)31(38)39-21-24-11-7-6-8-12-24)20-23-16-18-25(19-17-23)26-13-9-10-14-27(26)30-32-34-35-33-30/h6-14,16-19,22,29H,4-5,15,20-21H2,1-3H3,(H,32,33,34,35)

InChI Key

VXKKFWDUSKMRNO-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)OCC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.